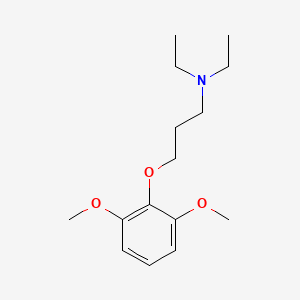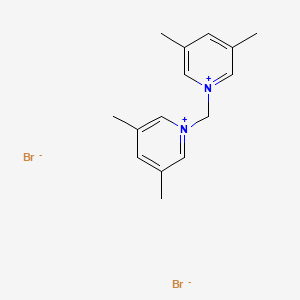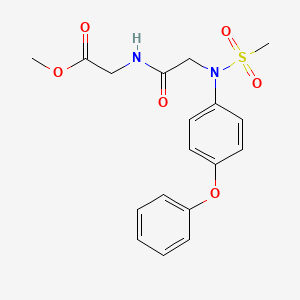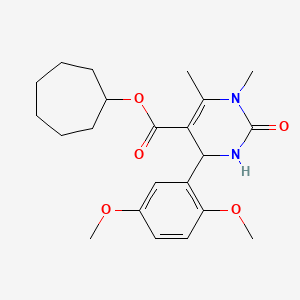
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine, also known as CPP, is a synthetic compound that has been widely used in scientific research. It belongs to the family of piperazine derivatives and has been studied for its potential therapeutic applications. The chemical structure of CPP is shown below:
Mecanismo De Acción
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor and the dopamine D3 receptor. This means that it can activate these receptors to some extent, but not as strongly as a full agonist. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its potential therapeutic effects. This compound has also been shown to increase the levels of the neurotransmitter, norepinephrine, in the hippocampus. This may be responsible for its potential anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes it a useful tool for studying the function of these receptors in the brain. However, one limitation of using this compound is that it is not a selective agonist for these receptors. It also has some affinity for other receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine. One area of interest is its potential use in the treatment of anxiety, depression, and schizophrenia. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the function of the serotonin 5-HT1A receptor and the dopamine D3 receptor in the brain. Studies are needed to further elucidate the mechanisms underlying its effects on these receptors. Finally, there is also interest in developing more selective agonists for these receptors, which could be used to overcome some of the limitations of this compound.
Métodos De Síntesis
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-(2-chlorobenzyl)piperazine with cyclopentanone in the presence of a base such as potassium carbonate. This results in the formation of the intermediate compound, 1-(2-chlorobenzyl)-4-hydroxypiperazine. The second step involves the reaction of this intermediate with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzyl)-4-(cyclopentylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor and the dopamine D3 receptor. This makes this compound a useful tool for studying the function of these receptors in the brain. This compound has also been studied for its potential use in the treatment of anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-8-4-3-7-15(16)13-19-9-11-20(12-10-19)17(21)14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPKMCIQGMGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4967934.png)
![2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4967938.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4967942.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)

![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)

![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)



![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)